3-{[(4-Chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid
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Overview
Description
3-{[2-(4-chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with both chlorophenyl and chlorophenoxy groups, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid typically involves multiple steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.
Acetylation: The 4-chlorophenoxyacetic acid is then acetylated using acetic anhydride to form the acetyl derivative.
Amidation: The acetyl derivative is reacted with 4-chloroaniline to form the amide bond, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and chlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-{[2-(4-chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[2-(4-chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in metabolic pathways.
Pathways Involved: The compound may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A simpler analog with similar structural features.
3-(4-chlorophenyl)propionic acid: Another related compound with a different functional group arrangement.
Uniqueness
3-{[2-(4-chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid is unique due to its dual chlorophenyl and chlorophenoxy groups, which provide distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C17H15Cl2NO4 |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
3-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C17H15Cl2NO4/c18-12-3-1-11(2-4-12)15(9-17(22)23)20-16(21)10-24-14-7-5-13(19)6-8-14/h1-8,15H,9-10H2,(H,20,21)(H,22,23) |
InChI Key |
HGLWQYHYQQHHKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)NC(=O)COC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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